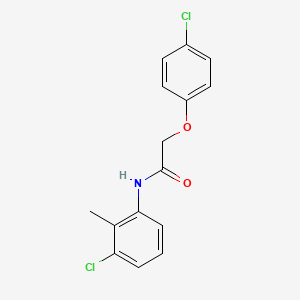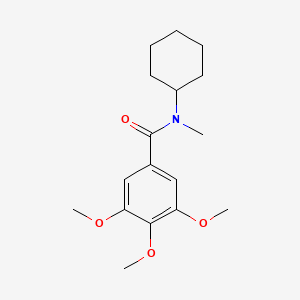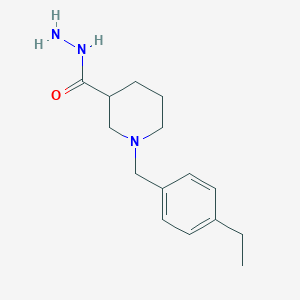
6-(4-chlorophenoxy)-1-hexanethiol
Vue d'ensemble
Description
6-(4-chlorophenoxy)-1-hexanethiol, also known as CPET, is a chemical compound that has been widely used in scientific research. It is a thiol compound that contains a chlorophenoxy group and a hexane chain. CPET has been used in various research studies due to its unique properties and potential applications in the field of biochemistry and pharmacology.
Mécanisme D'action
6-(4-chlorophenoxy)-1-hexanethiol acts as a thiol reagent and can react with various biomolecules such as proteins, peptides, and enzymes. It can form covalent bonds with thiol groups in these biomolecules, leading to changes in their structure and activity. 6-(4-chlorophenoxy)-1-hexanethiol has also been shown to induce oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects:
6-(4-chlorophenoxy)-1-hexanethiol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase. 6-(4-chlorophenoxy)-1-hexanethiol has also been shown to induce apoptosis in cancer cells and inhibit their growth. Additionally, 6-(4-chlorophenoxy)-1-hexanethiol has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(4-chlorophenoxy)-1-hexanethiol in lab experiments is its ability to selectively react with thiol groups in biomolecules, allowing for specific targeting of these molecules. Additionally, 6-(4-chlorophenoxy)-1-hexanethiol is relatively stable and can be easily synthesized in the lab. However, one of the limitations of using 6-(4-chlorophenoxy)-1-hexanethiol is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on 6-(4-chlorophenoxy)-1-hexanethiol. One area of research is the development of 6-(4-chlorophenoxy)-1-hexanethiol-based probes for imaging and detection of thiol-containing biomolecules. Another area of research is the development of 6-(4-chlorophenoxy)-1-hexanethiol-based therapeutics for the treatment of cancer and other diseases. Additionally, further research is needed to understand the mechanism of action of 6-(4-chlorophenoxy)-1-hexanethiol and its potential toxicity in cells and organisms.
Applications De Recherche Scientifique
6-(4-chlorophenoxy)-1-hexanethiol has been extensively used in scientific research due to its potential applications in the field of biochemistry and pharmacology. It has been used as a reagent in various chemical reactions, such as thiol-disulfide exchange reactions and Michael addition reactions. 6-(4-chlorophenoxy)-1-hexanethiol has also been used as a probe to study the redox state of proteins and enzymes.
Propriétés
IUPAC Name |
6-(4-chlorophenoxy)hexane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClOS/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-15/h5-8,15H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVNSSLCXASIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCS)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846498.png)


![1-{[5-(isopropylthio)pentyl]oxy}-2-methoxybenzene](/img/structure/B3846510.png)


![3-[4-(4-nitrophenoxy)butyl]-2,4-pentanedione](/img/structure/B3846525.png)
![1-[4-(2,4-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B3846527.png)
![O,O-diethyl [2-(diethylamino)-2-oxoethyl]phosphonothioate](/img/structure/B3846534.png)
![4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846542.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B3846551.png)
![1-[6-(2-fluorophenoxy)hexyl]-1H-imidazole](/img/structure/B3846557.png)
![N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3846563.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-{[2-chloro-5-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B3846569.png)